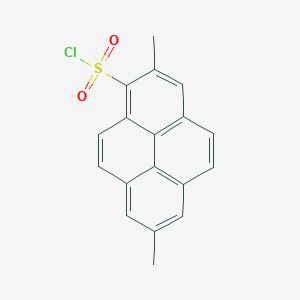
2,7-Dimethylpyrene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethylpyrene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is derived from pyrene, a polycyclic aromatic hydrocarbon, and features two methyl groups at the 2 and 7 positions of the pyrene ring, along with a sulfonyl chloride group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethylpyrene-1-sulfonyl chloride typically involves the sulfonylation of 2,7-dimethylpyrene. One common method includes the reaction of 2,7-dimethylpyrene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using specialized equipment to ensure safety and efficiency. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,7-Dimethylpyrene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group can be replaced by other electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamides and other derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents can oxidize this compound to form sulfonic acids.
Reduction: Reducing agents can reduce the sulfonyl chloride group to a sulfonyl group.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
2,7-Dimethylpyrene-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,7-Dimethylpyrene-1-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to modify molecules and create new compounds with desired properties .
Comparison with Similar Compounds
2,7-Dimethylpyrene: Lacks the sulfonyl chloride group but shares the same pyrene core structure.
Pyrene-1-sulfonyl chloride: Similar sulfonyl chloride group but without the methyl substitutions at the 2 and 7 positions.
Uniqueness: 2,7-Dimethylpyrene-1-sulfonyl chloride is unique due to the presence of both methyl groups and the sulfonyl chloride group, which confer distinct chemical reactivity and physical properties. This combination makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C18H13ClO2S |
|---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
2,7-dimethylpyrene-1-sulfonyl chloride |
InChI |
InChI=1S/C18H13ClO2S/c1-10-7-12-3-4-14-9-11(2)18(22(19,20)21)15-6-5-13(8-10)16(12)17(14)15/h3-9H,1-2H3 |
InChI Key |
QURCQKLSEPQHCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)C=CC4=C(C(=CC(=C43)C=C2)C)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















